
ODM-203
概要
説明
ODM-203 is a novel small-molecule compound that selectively inhibits both the fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR) families . These receptors play crucial roles in various physiological processes, including angiogenesis, tissue repair, and bone development. Alterations in FGFR and upregulation of VEGFR are often observed in cancer, correlating with disease progression and unfavorable survival.
準備方法
ODM-203の合成経路は、入手可能な文献では明示的に開示されていません。それは、その独特の構造を実現するために、特定の化学反応によって合成されます。工業生産方法は秘密ですが、研究室では一般的に有機合成技術を用いてこの化合物を取得します。
3. 化学反応解析
This compoundは、酸化、還元、置換など、いくつかのタイプの反応を起こします。特定の試薬や条件は公表されていませんが、FGFRおよびVEGFR阻害剤としてのその効力は、重要な官能基との相互作用を示唆しています。これらの反応から生成された主要な生成物は、おそらくthis compoundのコア骨格への修飾を含むでしょう。
4. 科学研究への応用
This compoundは、さまざまな科学分野で注目を集めています。
化学反応の分析
ODM-203 undergoes several types of reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are not publicly disclosed, its potency as an FGFR and VEGFR inhibitor suggests interactions with key functional groups. Major products formed from these reactions likely involve modifications to the core scaffold of this compound.
科学的研究の応用
ODM-203 has garnered interest in various scientific fields:
作用機序
ODM-203の作用機序は、FGFRおよびVEGFRキナーゼの同時阻害を含みます。これらの受容体を標的とすることで、血管新生、腫瘍増殖、免疫回避経路を阻害します。this compoundによって影響を受ける正確な分子標的と下流シグナル伝達経路を解明するには、さらなる研究が必要です。
類似化合物との比較
特定の比較は限られていますが、ODM-203の独自性は、FGFRファミリーとVEGFRファミリーの両方をバランスよく阻害することです。類似の化合物には、他のFGFR阻害剤(例えば、エルダフィニチブ、インフィグラチニブ)やVEGFR阻害剤(例えば、ソラフェニブ、パゾパニブ)などがあります。 this compoundのデュアルターゲティングは、マルチターゲット療法としての可能性を秘めているため、他とは一線を画しています 。
生物活性
ODM-203 is a novel compound that selectively inhibits fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR). It has garnered attention for its potential therapeutic applications in treating various solid tumors, particularly those with specific genetic alterations. This article explores the biological activity of this compound, detailing its mechanisms, clinical trial findings, and implications for cancer treatment.
This compound functions by inhibiting the signaling pathways mediated by FGFR and VEGFR, which are crucial for tumor growth and angiogenesis. The compound exhibits equipotent inhibition of both receptor families, with reported IC50 values in the low nanomolar range (6-35 nmol/L) for FGFR and 33 nmol/L for VEGFR in cellular assays. This dual inhibition is significant as it addresses both tumor cell proliferation and the vascular supply necessary for tumor growth .
Phase I/IIa Study
A key study evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors. The trial involved 84 patients who received varying doses of this compound, with an optimal dose identified at 400 mg/day taken with food. The study reported that:
- Adverse Events : All patients experienced at least one adverse event, predominantly grade 1 or 2 (89.2%), with treatment-related events occurring in 70.4% of cases. The most common adverse events included increases in bilirubin (75%) and diarrhea (50%) .
- Efficacy : The overall response rate was noted at 9.2%, with a median progression-free survival of 16.1 weeks for patients with FGFR aberrations and 12.4 weeks for those without .
Phase II Clinical Trial
A subsequent Phase II trial focused on the efficacy of this compound specifically in patients with solid tumors exhibiting FGFR alterations. This trial aims to further validate the therapeutic potential of this compound in this patient population and assess its ability to slow tumor growth effectively .
Preclinical Studies
In preclinical models, this compound demonstrated strong antitumor activity across various xenograft models:
- FGFR-dependent Models : In vivo studies showed significant tumor reduction in xenograft models dependent on FGFR signaling.
- Angiogenic Models : The compound also exhibited efficacy in angiogenic models, indicating its potential to inhibit tumor-associated blood vessel formation .
Immune Modulation
Interestingly, this compound's antitumor effects are associated with immune modulation within the tumor microenvironment. Studies indicated a marked decrease in immune checkpoint proteins PD-1 and PD-L1 on CD8 T cells and natural killer (NK) cells, alongside increased activation of CD8 T cells. This suggests that this compound may not only target tumor cells directly but also enhance anti-tumor immune responses .
Summary of Findings
The following table summarizes key findings from clinical studies on this compound:
Parameter | Phase I/IIa Study | Phase II Trial |
---|---|---|
Patient Population | Advanced solid tumors | Solid tumors with FGFR alterations |
Optimal Dose | 400 mg/day | TBD |
Overall Response Rate | 9.2% | TBD |
Median Progression-Free Survival | 16.1 weeks (FGFR aberrant) | TBD |
Common Adverse Events | Bilirubin increase, diarrhea | TBD |
特性
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCBQXPTQSTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430723-35-5 | |
Record name | ODM-203 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ODM-203 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16843 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ODM-203 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。